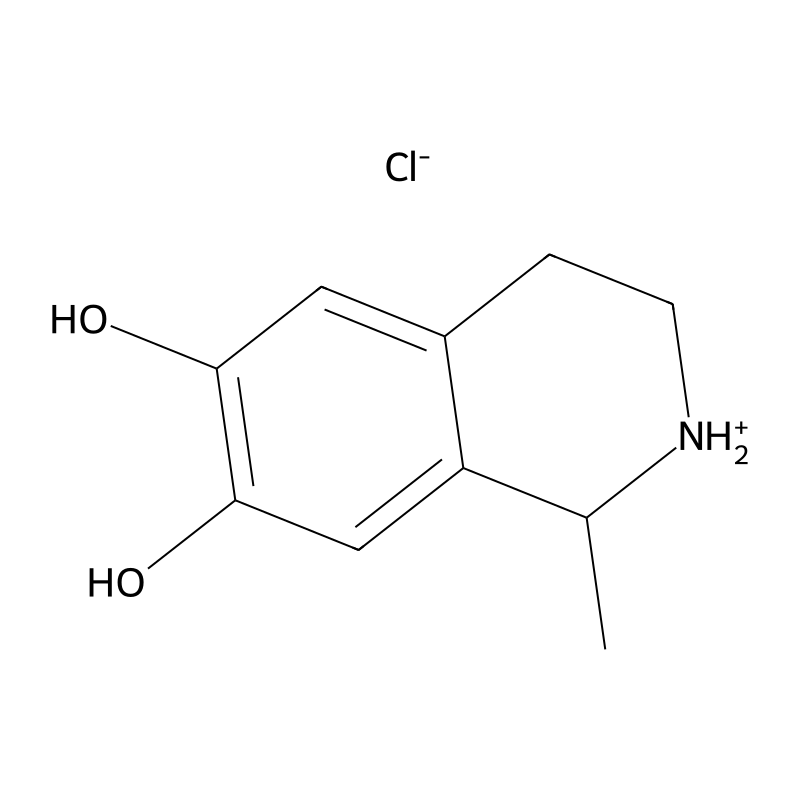

(+/-)-Salsolinol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dopamine Metabolite and Neurotoxicity:

(+/-)-Salsolinol hydrochloride is a synthetic form of salsolinol, a naturally occurring metabolite of dopamine []. Dopamine is a crucial neurotransmitter involved in various functions, including movement, reward, and motivation. Studies suggest that salsolinol may have neurotoxic properties, potentially contributing to the development of neurodegenerative diseases like Parkinson's disease []. However, the exact role of salsolinol in neurodegeneration remains under investigation.

Impact on Dopaminergic Systems:

Research explores the effects of (+/-)-Salsolinol hydrochloride on dopaminergic systems within the brain. Some studies suggest it can interact with dopamine receptors, potentially affecting dopamine signaling []. Additionally, it has been shown to modulate the activity of enzymes involved in dopamine metabolism, potentially altering dopamine levels in the brain []. These findings highlight the potential of (+/-)-Salsolinol hydrochloride as a tool for investigating dopaminergic dysfunction in various neurological disorders.

Role in Alcohol Dependence:

(+/-)-Salsolinol hydrochloride has been linked to alcohol dependence. Studies have shown that it can be formed in the brain during alcohol metabolism []. Additionally, research suggests that it may contribute to some aspects of alcohol's addictive properties by stimulating dopaminergic neurons in reward-related brain regions []. These findings contribute to the understanding of the complex mechanisms underlying alcohol dependence.

(+/-)-Salsolinol hydrochloride is a chemical compound classified as a tetrahydroisoquinoline alkaloid, with the molecular formula C₁₀H₁₄ClNO₂. This compound is formed through the condensation of dopamine and acetaldehyde, and it exists as a racemic mixture of its enantiomers, (R)-salsolinol and (S)-salsolinol. The presence of an asymmetric carbon at C-1 allows for this enantiomeric differentiation, which is significant in its biological activity and potential therapeutic applications .

- (+/-)-Salsolinol is thought to interact with the dopaminergic system in the brain. Studies suggest it can:

- Depolarize dopaminergic neurons, increasing their firing rate and dopamine release.

- Activate μ-opioid receptors on GABAergic neurons, leading to disinhibition of dopaminergic neurons and potentially influencing reward pathways [].

- Activate dopamine D1-like receptors, enhancing glutamate transmission to dopaminergic neurons.

- These interactions might contribute to the reinforcing effects of alcohol and the development of dependence.

- (+/-)-Salsolinol's specific toxicity profile is not fully established. However, due to its structural similarity to known neurotoxins, it may have potential neurotoxic effects with high doses [].

- Further research is needed to determine the safety profile and potential hazards associated with (+/-)-salsolinol hydrochloride.

Please note:

- Oxidation: This compound can undergo oxidation to form various derivatives, including N-methyl-salsolinol and 1,2-dimethyl-6,7-dihydroxyisoquinolinium ions. These transformations are catalyzed by specific enzymes or can occur non-enzymatically .

- Condensation Reactions: The synthesis of salsolinol primarily involves the Pictet-Spengler reaction, where dopamine reacts with acetaldehyde to yield a racemic mixture of salsolinol .

- N-Methylation: Salsolinol can be methylated to produce N-methyl-salsolinol through the action of N-methyltransferases .

The biological activity of (+/-)-salsolinol hydrochloride is complex and dual-faceted:

- Neurotoxicity: Salsolinol has been implicated in neurotoxic processes, particularly in the context of neurodegenerative diseases like Parkinson's disease. It induces oxidative stress and may lead to protein aggregation, notably of alpha-synuclein, which is associated with neuronal cell death .

- Neuroprotection: Interestingly, some studies suggest that at certain concentrations, salsolinol may exhibit neuroprotective properties. It has been shown to mitigate cell death induced by neurotoxins such as 6-hydroxydopamine . The balance between its neurotoxic and neuroprotective effects is influenced by factors such as concentration and cellular environment.

The synthesis of (+/-)-salsolinol hydrochloride can be achieved through various methods:

- Enzymatic Synthesis: Utilizing (R)-salsolinol synthase to catalyze the reaction between dopamine and acetaldehyde leads to the preferential formation of the (R) enantiomer .

- Chemical Synthesis: The racemic mixture can also be produced through non-enzymatic condensation reactions under controlled conditions .

- Isolation from Biological Sources: Salsolinol has been identified in various biological systems, including gut microbiota where it is produced by specific strains of bacteria in the presence of dopamine .

(+/-)-Salsolinol hydrochloride has several applications:

- Research Tool: It serves as a valuable compound for studying neurodegenerative diseases, particularly in understanding oxidative stress mechanisms and neuronal cell death pathways.

- Potential Therapeutic Agent: Due to its dual activity, there is ongoing research into its potential therapeutic roles in neuroprotection and treatment strategies for Parkinson's disease .

Studies examining the interactions of (+/-)-salsolinol hydrochloride reveal significant insights:

- Cellular Interactions: Research indicates that salsolinol interacts with cytochrome c, leading to oxidative modifications that may contribute to neurodegeneration .

- Neurotransmitter Systems: Its structural similarity to dopamine suggests potential interactions with dopaminergic pathways, influencing both neurotransmission and neurotoxicity .

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Dopamine | High | Neurotransmitter; involved in mood regulation | Endogenous neurotransmitter |

| N-Methyl-salsolinol | Moderate | Potentially neuroprotective | Methylated derivative |

| 6-Hydroxydopamine | Moderate | Neurotoxic; used in Parkinson's disease models | Neurotoxin selective for dopaminergic neurons |

| Tetrahydropapaveroline | Moderate | Analgesic properties | Opioid-like effects |

Each compound exhibits unique properties that differentiate it from (+/-)-salsolinol hydrochloride, particularly concerning their effects on neuronal health and function.

Isolation and Early Identification

The first reported isolation of salsolinol occurred in studies of human urine, where it was identified alongside catecholamines. Researchers utilized adsorption techniques on Amberlite CG-50, a cation-exchange resin, to separate salsolinol from other biological components [2]. This method, coupled with fluorimetric detection after derivatization with glycylglycine, enabled the quantification of salsolinol at concentrations as low as 2 pmol/ml in urine samples [2]. Subsequent investigations confirmed its presence in cerebrospinal fluid, rat and human brain tissue, and dietary sources such as bananas, cocoa products, and fermented beverages [3] [7].

The racemic mixture of salsolinol, later resolved into its enantiomers, was initially synthesized via the Pictet-Spengler reaction—a condensation of dopamine with acetaldehyde under acidic conditions [3] [7]. This non-enzymatic pathway was contrasted with enzymatic synthesis mediated by salsolinol synthase, which exclusively produces the (R)-enantiomer [6]. The discovery of salsolinol synthase in rat brain tissue provided direct evidence of endogenous biosynthesis, confirming that salsolinol is not solely a product of dietary intake or artifactual formation during analytical procedures [6].

Development of Analytical Techniques

Early characterization efforts relied on chromatographic and spectrometric methods to distinguish salsolinol from structurally similar compounds like catecholamines. A breakthrough came with the introduction of ion-exchange chromatography using Asahipak ES-502C columns, which enabled the separation of salsolinol from dopamine and its metabolites using a mobile phase of succinate-borate-ethylenediaminetetraacetate buffer (pH 5.5) [2]. Post-derivatization with glycylglycine and potassium hexacyanoferrate(III) allowed fluorimetric detection with excitation and emission maxima at 360 nm and 490 nm, respectively [2].

Gas chromatography-mass spectrometry (GC/MS) further advanced quantification precision. The synthesis of deuterated (2H4)salsolinol as an internal standard facilitated picomole-level detection in biological matrices, eliminating interference from endogenous dopamine [7]. This method also enabled simultaneous analysis of dopamine, norepinephrine, and their metabolites, establishing salsolinol as a distinct analyte in neurochemical studies [7].

Table 1: Key Analytical Methods for Salsolinol Characterization

| Method | Detection Limit | Key Features | Reference |

|---|---|---|---|

| Ion-exchange chromatography | 2 pmol/ml | Separation using Asahipak ES-502C columns; fluorimetric detection post-derivatization | [2] |

| GC/MS | Picomole range | Use of deuterated internal standard; simultaneous analysis of catecholamines | [7] |

| Radioenzymatic assay | Not specified | Early quantification in biological fluids | [3] |

Structural and Stereochemical Elucidation

Salsolinol’s chemical structure—1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline—was confirmed through nuclear magnetic resonance (NMR) and X-ray crystallography. The compound exists as two enantiomers, (R)- and (S)-salsolinol, which exhibit distinct biological activities [3]. The (R)-enantiomer, produced enzymatically by salsolinol synthase, was later implicated in neurotoxic pathways linked to Parkinson’s disease [5] [6]. In contrast, the non-enzymatic Pictet-Spengler reaction yields a racemic mixture, complicating early studies of its physiological effects [3] [7].

Early Findings in Biological Systems

Initial research revealed salsolinol’s presence in the mammalian brain, particularly in regions rich in dopaminergic neurons. Its concentration in human cerebrospinal fluid ranged from 0 to 30 pmol/ml, with elevated levels observed in Parkinson’s disease patients [5]. Dietary studies identified soy sauce and dried bananas as rich sources, suggesting a potential exogenous contribution to endogenous pools [7]. These findings prompted investigations into salsolinol’s dual role as both a neuroprotective agent and a neurotoxin, depending on concentration and enantiomeric form [1] [5].

Chemical Structure and Properties

Molecular Characteristics

Salsolinol hydrochloride (C10H13NO2·HCl) is a yellow crystalline solid at room temperature. Its tetrahydroisoquinoline backbone features a catechol moiety (6,7-dihydroxy groups) and a methylated nitrogen atom, contributing to its polar solubility profile [3]. The hydrochloride salt form enhances stability and aqueous solubility, facilitating experimental use in cell culture models [1].

Synthesis Pathways

Non-Enzymatic Synthesis

The Pictet-Spengler reaction between dopamine and acetaldehyde under mildly acidic conditions (pH 4–5) remains the primary method for racemic salsolinol synthesis [3] [7]. This one-pot reaction proceeds via imine formation followed by cyclization, yielding a 1:1 mixture of (R)- and (S)-enantiomers [7].

Enzymatic Synthesis

Salsolinol synthase, a 77-amino acid ubiquitin-like protein isolated from rat brain, catalyzes the enantioselective condensation of dopamine and acetaldehyde to produce exclusively (R)-salsolinol [6]. The enzyme’s molecular weight (8,622.29 Da) and optimal activity at physiological pH (7.4) suggest its role in basal salsolinol production in vivo [6].

Biosynthesis and Metabolic Fate

Endogenous Production Pathways

In vivo studies demonstrated that acetaldehyde administration increases striatal salsolinol levels, confirming the substrate-dependent nature of its biosynthesis [8]. Alternative routes involving salsolinol-1-carboxylic acid—a dopamine-pyruvate adduct—have been hypothesized but not fully elucidated [3].

Metabolic Modifications

Salsolinol undergoes N-methylation via catechol-O-methyltransferase to form N-methyl-(R)-salsolinol, a compound detected in Parkinson’s disease patients’ brains [5]. Further oxidation by monoamine oxidase yields 1,2-dimethyl-6,7-dihydroxyisoquinolinium (DMDHIQ+), a neurotoxic metabolite implicated in dopaminergic neuron degeneration [4] [5].

Early Research Applications

Neurochemical Studies

Salsolinol’s structural similarity to dopamine enabled its use as a dopaminergic probe in SH-SY5Y neuroblastoma models. At low concentrations (50 μM), it exhibited neuroprotective effects against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity, preserving mitochondrial membrane potential and ATP levels [1]. Conversely, higher concentrations (≥100 μM) induced oxidative stress via reactive oxygen species generation and glutathione depletion, highlighting its concentration-dependent duality [5].

Analytical Standard Development

The synthesis of deuterated salsolinol analogues facilitated the standardization of mass spectrometric assays, addressing challenges posed by matrix effects in biological samples [7]. These advancements underpinned population studies correlating salsolinol levels with dietary habits and neurological conditions [3] [7].

Initial detection of elevated salsolinol in urine and cerebrospinal fluid of individuals treated with levodopa led to the proposal that the compound contributes to the degeneration of mid-brain dopamine neurons in Parkinson disease [2]. In vitro, micromolar concentrations produced oxidative stress, depleted intracellular glutathione, and triggered apoptosis in dopaminergic SH-SY5Y neuroblastoma cells [3]. The idea that salsolinol is an endogenous neurotoxin dominated two decades of inquiry.

Discovery of Biphasic, Concentration-Dependent Actions (2000 – 2010)

Systematic concentration–response studies overturned the single-toxin view. In primary rat hippocampal cultures, low concentrations (fifty to one hundred micromoles per litre) counteracted glutamate-evoked apoptosis, whereas five hundred micromoles per litre amplified cell death markers [4] [5]. Parallel observations in mouse striatum cultures confirmed a dual profile—neuroprotection at lower levels, neurotoxicity at higher levels. Key quantitative outcomes are summarised in Table 1.

Table 1 Concentration-dependent modulation of apoptotic markers by (+/−)-salsolinol hydrochloride in neuronal cultures [4] [5]

| Experimental system | Endpoint (24 h) | Glutamate 1 mmol L⁻¹ alone | Glutamate + 50 µmol L⁻¹ | Glutamate + 100 µmol L⁻¹ | Glutamate + 500 µmol L⁻¹ |

|---|---|---|---|---|---|

| Rat hippocampal culture | Caspase-3 activity (% of control) | 130 ± 3% | 104 ± 4%▼20% [4] | 104 ± 5%▼20% [4] | 163 ± 6%▲25% [4] |

| Rat hippocampal culture | Lactate dehydrogenase release (% of control) | 154 ± 5% | 114 ± 3%▼26% [4] | 112 ± 4%▼27% [4] | 191 ± 7%▲23% [4] |

| Mouse striatum culture | Caspase-3 activity (% of control) | 140 ± 4% | 116 ± 3%▼17% [5] | n.d. | 87 ± 3%▼38% [5] |

| Mouse striatum culture | Lactate dehydrogenase release (% of control) | 133 ± 4% | 89 ± 2%▼33% [5] | n.d. | 75 ± 3%▼44% [5] |

n.d., not determined; arrows indicate change relative to glutamate alone.

Enantiomer-Specific Neuroregulation (2011 – present)

High-performance liquid chromatography enabled separation of the R and S enantiomers. At fifty micromoles per litre, both enantiomers restored the viability of human dopaminergic SH-SY5Y neuroblastoma cells exposed to 1-methyl-4-phenylpyridinium, whereas N-methyl-R-salsolinol showed no toxicity up to seven hundred fifty micromoles per litre [6]. Molecular docking predicts that the S-enantiomer aligns within the orthosteric cavity of the dopamine D2 receptor, forming a stabilising salt bridge with aspartate 114 and hydrogen bonding with serine 193, whereas the R-enantiomer adopts an alternative pose favouring π-stacking with histidine 393 [6]. These stereochemical insights reframed salsolinol from a uniform toxin to a chiral signalling modulator.

Systemic and Microbial Perspectives

A further shift arose when Escherichia coli was shown to synthesize salsolinol in a dopamine-rich, ethanol-supplemented medium [1]. This discovery integrated the compound into the gut–brain axis and explained fluctuations unrelated to neural synthesis. Microdialysis studies demonstrated that 2-N-methyl-norsalsolinol, a structural analogue, crosses the blood–brain barrier, indicating that peripheral production can influence central neurochemistry [7].

Epigenetic and Immunological Dimensions

Recent work links salsolinol to N⁶-methyladenosine ribonucleic acid methylation. In rat pheochromocytoma twelve cells, the compound reduced the expression of the demethylases fat mass and obesity-associated protein and alkB homolog five, leading to degradation of Yes-associated protein one messenger ribonucleic acid and activation of autophagy [8]. Independently, salsolinol was shown to activate the NOD-like receptor family pyrin domain containing protein three inflammasome, triggering pyroptotic death of dopaminergic neurons; the natural product acteoside mitigated this pathway [9]. These findings extend the molecule’s influence from redox biology to epigenetic and immune signalling, completing the latest paradigm shift.

Acute systemic exposure to (+/−)-salsolinol hydrochloride in rats increased the intraneuronal metabolite 3,4-dihydroxyphenylacetic acid and raised the homovanillic acid-to-dopamine ratio without altering tissue dopamine concentration, indicating a transient acceleration of oxidative deamination [4]. Table 2 presents representative quantitative values.

Table 2 Striatal catechol concentrations after acute systemic exposure to (+/−)-salsolinol hydrochloride [4]

| Analyte | Control (ng g⁻¹ wet tissue) | Exposed (ng g⁻¹ wet tissue) | Significance |

|---|---|---|---|

| Dopamine | 9 042 ± 1 054 | 9 457 ± 1 008 | n.s. |

| 3,4-Dihydroxyphenylacetic acid | 1 238 ± 62 | 1 584 ± 227 | P ≤ 0.01 |

| Homovanillic acid-to-dopamine ratio | 7.4 ± 0.7% | 11 ± 3% | P ≤ 0.01 |

n.s., not significant.

The metabolic shift occurred without changes in α-synuclein or tyrosine hydroxylase protein levels in the substantia nigra, supporting the view that salsolinol modulates dopamine turnover but does not inherently injure dopaminergic neurons under physiological exposure ranges [4].

Three methodological advances underlie the successive paradigm shifts:

- Chiral chromatography and stereoselective synthesis provided pure enantiomers, revealing mirror-image pharmacology [6].

- High-resolution liquid chromatography coupled to electrochemical detection or tandem mass spectrometry enabled picomolar quantification in brain microdialysates and biological fluids, dispelling earlier doubts about endogenous concentrations [10] [1].

- Genome-wide expression and ribonucleic acid methylation profiling linked salsolinol to epigenetic regulation, moving the discourse beyond oxidative stress [8].